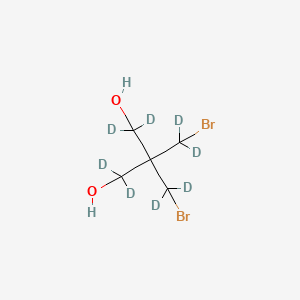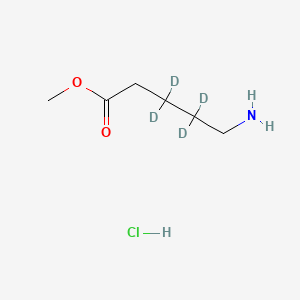![molecular formula C12H11N7 B565150 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215752-55-8](/img/structure/B565150.png)
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a novel labeled analog of the food mutagen and carcinogen 4,8-DiMeIQx. This compound is primarily used in proteomics research and is known for its unique molecular structure, which includes an azido group and deuterium labeling .
準備方法
The synthesis of 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves several steps. The starting materials typically include 3,4,8-trimethylimidazo[4,5-f]quinoxaline, which undergoes azidation to introduce the azido group. The reaction conditions often involve the use of sodium azide in a suitable solvent, such as dimethylformamide (DMF), under controlled temperature and pressure . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
化学反応の分析
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has several scientific research applications:
Proteomics Research: It is used as a labeled analog in proteomics to study protein interactions and modifications.
Chemical Biology: The compound is used to investigate biological pathways and molecular mechanisms involving azido groups.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their interactions with biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves its interaction with molecular targets through the azido group. The azido group can undergo bioorthogonal reactions, allowing the compound to label and track specific biomolecules in complex biological systems. The deuterium labeling also provides unique spectroscopic properties, aiding in the detection and analysis of the compound in various applications .
類似化合物との比較
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 can be compared with other similar compounds, such as:
4,8-DiMeIQx: A food mutagen and carcinogen, which is the parent compound of the labeled analog.
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: A similar compound without the azido group.
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: Another analog with different methyl group positions.
The uniqueness of this compound lies in its azido group and deuterium labeling, which provide distinct chemical and spectroscopic properties useful in various research applications.
特性
IUPAC Name |
2-azido-4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)19(3)12(16-10)17-18-13/h4-5H,1-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQHYAQHVJZMQ-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565067.png)
![2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565068.png)




![2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one](/img/structure/B565078.png)







